3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid
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Overview
Description
3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzyloxy group at the third position, a methylthio group at the fifth position, and a carboxylic acid group at the second position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the thiophene ring: This can be done through the cyclization of appropriate precursors such as 2,5-dihydroxythiophene.
Introduction of the benzyloxy group: This step involves the reaction of the thiophene derivative with benzyl alcohol in the presence of a suitable catalyst.
Introduction of the methylthio group: This can be achieved by reacting the intermediate with methylthiol or a methylthio-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carboxylic acid group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H12O3S2 |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
5-methylsulfanyl-3-phenylmethoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O3S2/c1-17-11-7-10(12(18-11)13(14)15)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
WXBYJXHOEFOHGS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(S1)C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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